molecular formula C15H11ClO B6325784 (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one CAS No. 5328-73-4

(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one

Cat. No.: B6325784
CAS No.: 5328-73-4
M. Wt: 242.70 g/mol
InChI Key: XBFMSIZYORSEPA-MDZDMXLPSA-N
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Description

(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorine atom on the phenyl ring, which can influence its chemical properties and reactivity.

Mechanism of Action

Target of Action

3-Chlorochalcone, also known as (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one or m-Chlorochalcone, is a type of chalcone, a class of compounds that are precursors to flavonoids . The primary target of 3-Chlorochalcone is the COX-2 enzyme . This enzyme plays a crucial role in inflammation and pain, making it a key target for anti-inflammatory drugs .

Mode of Action

The interaction between 3-Chlorochalcone and its target enzyme, COX-2, is revealed by molecular docking research . The compound binds to the main amino acid residues, namely Arg120 and Tyr355, on the active site of the COX-2 enzyme . This binding can inhibit the activity of the enzyme, leading to a reduction in inflammation and pain .

Biochemical Pathways

Chalcones, including 3-Chlorochalcone, are synthesized from two main precursors: one molecule of 4-coumaroyl-CoA (derived from phenylalanine) and three molecules of malonyl-CoA (derived from acetyl-CoA) . The synthesis occurs through a series of enzymatic reactions in the phenylpropanoid and flavonoid biosynthetic pathways . The key enzyme involved in chalcone synthesis is chalcone synthase (CHS), which catalyzes the first committed step of flavonoid biosynthesis .

Pharmacokinetics

Chalcones in general are known to have good oral bioavailability and can be rapidly absorbed and distributed in the body . More research is needed to understand the specific ADME properties of 3-Chlorochalcone.

Result of Action

The binding of 3-Chlorochalcone to the COX-2 enzyme inhibits its activity, leading to a reduction in inflammation and pain . This makes 3-Chlorochalcone a potential candidate for the development of new anti-inflammatory drugs .

Action Environment

The action of 3-Chlorochalcone, like other chalcones, can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions of the target cells . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and improved safety compared to batch processes. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in medicinal chemistry.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections, inflammation, and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one: Similar structure but with the chlorine atom at the para position.

    (2E)-3-(2-Chlorophenyl)-1-phenylprop-2-en-1-one: Chlorine atom at the ortho position.

    (2E)-3-(3-Bromophenyl)-1-phenylprop-2-en-1-one: Bromine atom instead of chlorine.

Uniqueness

The position of the chlorine atom on the phenyl ring in (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one can influence its reactivity and biological activity compared to its isomers and analogs

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFMSIZYORSEPA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243860
Record name (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22966-13-8, 5328-73-4
Record name (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22966-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chalcone, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005328734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC170288
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170288
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002637603
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHALCONE, 3-CHLORO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DR6H3L4F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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